2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride - 1803168-16-2

2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride

Catalog Number: EVT-3163029
CAS Number: 1803168-16-2
Molecular Formula: C18H26ClNO
Molecular Weight: 307.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride is a synthetic compound belonging to the class of cathinones. [] Cathinones are a group of psychoactive substances chemically related to cathinone, a naturally occurring stimulant found in the khat plant. [] Due to its structural similarities with known kappa opioid receptor agonists, 2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride has been of particular interest in research focusing on opioid receptor pharmacology and potential analgesic properties. [, , ] Additionally, its metabolic pathways and impact on various physiological systems have been investigated using toxicometabolomic approaches. []

Another potential route involves the reaction of a benzimidazole derivative with a maleimide to form an N-substituted 1-benzimidazolyl-succinimide. [] This intermediate could then be further modified to yield the desired structure.

Chemical Reactions Analysis
  • Metabolic Transformations: In vitro and in vivo toxicometabolomic studies using human liver microsomes and rat models have revealed that 2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride undergoes both Phase I and Phase II metabolism. [] This includes oxidation, reduction, hydrolysis, and conjugation reactions, generating sixteen Phase I metabolites and one Phase II metabolite. [] These metabolites serve as exogenous biomarkers, providing valuable information for analytical screening procedures and understanding the physiological consequences of cathinone abuse. []
Mechanism of Action

2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride exhibits affinity for opioid receptors, particularly the kappa opioid receptor (κ-OR). [, ] Its mechanism of action is primarily attributed to its interaction with this receptor, leading to various downstream effects:

  • Analgesia: Activation of κ-ORs has been implicated in mediating analgesic effects, and 2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride has shown analgesic properties in various animal models. [, ]
  • Inhibition of Na+/H+ Exchanger Activity: Studies have shown that hydrogen sulfide (H2S), a gasotransmitter with cardioprotective effects, exerts its effects through suppression of Na+/H+ exchanger-1 (NHE-1) activity. [] Interestingly, 2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, structurally similar to known κ-OR agonists, abolished the intracellular alkalinization caused by U50,488H, a compound that activates NHEs. [] This suggests a potential interplay between κ-OR activation and H2S-mediated regulation of NHE-1 activity.
  • Modulation of Neurotransmitter Release: Activation of κ-ORs can modulate the release of neurotransmitters, such as dopamine and noradrenaline, in specific brain regions. [, , ] This modulation may contribute to the compound's effects on various behaviors, including learning, memory, and drug reward.
  • Regulation of Ion Channels: κ-OR activation has been linked to the regulation of ion channels, including potassium and sodium channels. [, ] This modulation can impact neuronal excitability and contribute to the compound's effects on pain perception and other physiological processes.
Applications
  • Opioid Receptor Pharmacology: The compound serves as a valuable tool for studying the pharmacological properties of κ-ORs, particularly their role in mediating analgesia and other physiological effects. [, , ] Its structural similarity to known κ-OR agonists allows researchers to investigate the structure-activity relationships of these compounds and explore their potential therapeutic applications.
  • Pain Research: Due to its analgesic properties in various animal models, 2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride holds promise as a potential therapeutic agent for managing pain. [, ] Further research is needed to elucidate its efficacy and safety profile in humans.
  • Toxicometabolomics: 2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride has been used in toxicometabolomic studies to identify exogenous and endogenous biomarkers associated with cathinone intake. [] This research provides valuable insights into the metabolic pathways of this compound and its impact on various physiological systems, contributing to our understanding of cathinone abuse and potential therapeutic interventions.

(R)-(-)- and (S)-(+)-1-(1-[(11)C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone

Compound Description: (R)-(-)- and (S)-(+)-1-(1-[(11)C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone are enantiomers synthesized as potential tracers for positron emission tomography (PET) studies of monoamine oxidase type A (MAO-A) activity in the brain. These compounds showed promising results in pig brain studies, displaying high binding potential for MAO-A sites and desirable pharmacokinetic properties.

Relevance: These compounds share a core structural similarity with 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride. The key differences lie in the replacement of the cyclohexyl group with a 1-[(11)C]methyl-1H-pyrrol-2-yl moiety and the existence of the two enantiomeric forms.

cis-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide monohydrochloride (U-54494A)

Compound Description: U-54494A is a racemic mixture of two enantiomers developed as an anticonvulsant drug candidate. Studies in dogs revealed differences in the pharmacokinetics of the individual enantiomers, with the (+)-enantiomer showing lower oral bioavailability due to more extensive first-pass metabolism.

Relevance: This compound is structurally related to 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, featuring a similar 2-(1-pyrrolidinyl)-cyclohexyl moiety. The key difference lies in the presence of a 3,4-dichlorobenzamide group instead of the phenyl-ethanone found in the target compound.

2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides

Compound Description: This series of compounds, with various substituents at C1 and/or C2 of the ethyl linking group, was explored for their opioid kappa agonist activity. Conformational analysis guided the design, aiming for structures mimicking the known kappa agonist N-[2-(1-pyrrolidinyl)cyclohexyl]acetamide (U-50488). A potent compound emerged: 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide, exhibiting significantly higher activity than U-50488 in the mouse vas deferens model and potent analgesic effects.

Relevance: These compounds belong to the same arylacetamide class as 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride. The core difference resides in the replacement of the cyclohexyl group with a substituted ethyl chain containing the 1-pyrrolidinyl moiety. This variation focuses on exploring the structure-activity relationship for kappa opioid agonism.

N-[2-(1-Pyrrolidinyl)cyclohexyl]arylacetamide Derivatives

Compound Description: This group includes a series of N-[2-(1-pyrrolidinyl)cyclohexyl]arylacetamide derivatives designed as highly selective kappa-opioid analgesics. Modifications were made to the cyclohexyl ring and the aromatic moiety of the prototype kappa-selective agonist, PD117302 (trans-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide). An extremely potent and selective kappa agonist was identified: (-)-(5β,7β,8α)-N-methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzo[b]furan-4-acetamide monohydrochloride, demonstrating analgesic potency significantly exceeding morphine and U-62066 (spiradoline). [, , ]

Relevance: This series of compounds is closely related to 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, sharing the central N-[2-(1-pyrrolidinyl)cyclohexyl] acetamide framework. The research explores the impact of substitutions on the cyclohexyl ring and the aryl group on kappa opioid receptor affinity and analgesic activity. [, , ]

Relevance: These compounds are structurally similar to 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, sharing the 2-(1-pyrrolidinyl)cyclohexyl moiety. The main difference is the presence of a propanamide group instead of the phenyl-ethanone in the target compound. The varying arylalkyl substituents on the nitrogen atom aimed to explore structure-activity relationships for analgesic effects.

(1′, 2′-trans)-3-Phenyl-1-[2′-(N-pyrrolidinyl)cyclohexyl]-pyrrolid-2-ones

Compound Description: (1′, 2′-trans)-3-Phenyl-1-[2′-(N-pyrrolidinyl)cyclohexyl]-pyrrolid-2-ones and their 3,4-dichlorophenyl analogs were synthesized as lactam analogs of U-50,488, a kappa-opiate analgesic. Notably, one of these analogs exhibited slightly higher kappa-affinity (Ki = 10 nM) than U-50,488, but with about half the kappa-selectivity (μ/κ = 23). The study highlighted the importance of lipophilicity and the detrimental effect of bulky substituents on the amide nitrogen for kappa-binding. [, ]

Relevance: These compounds are related to 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, as they incorporate the 2-(N-pyrrolidinyl)cyclohexyl moiety. The key structural distinction is the presence of a pyrrolid-2-one ring instead of the phenyl-ethanone group, creating a lactam analog of the target compound. This modification was explored for potential kappa-opioid activity. [, ]

trans-(±)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide methanesulfonate (U50,488H)

Compound Description: U50,488H is a well-known selective kappa opioid receptor agonist. It has been extensively studied for its analgesic properties and its role in various physiological processes. [, , , , , , , , , ]

Relevance: U50,488H shares a high degree of structural similarity with 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride. Both compounds contain the 2-(1-pyrrolidinyl)-cyclohexyl moiety. The primary difference lies in the presence of a 3,4-dichlorobenzeneacetamide group in U50,488H instead of the phenyl-ethanone group in the target compound. [, , , , , , , , , ]

Ro 64-6198 (1S,3aS-8-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one)

Compound Description: Ro 64-6198 is a selective agonist of the opioid receptor like-1 (ORL-1) receptor. In rat discrimination studies, Ro 64-6198 produced a distinct stimulus cue compared to those of μ, κ, and δ opioid receptor agonists, demonstrating its unique pharmacological profile.

Relevance: While not directly structurally related to 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, Ro 64-6198 is included due to its investigation alongside other opioid receptor agonists, particularly those related to the target compound, in understanding the discriminative stimulus properties of different opioid receptor subtypes.

trans-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide monohydrochloride (PD117302)

Compound Description: PD117302 is a prototype kappa-selective agonist used as a starting point for the development of highly selective kappa-opioid analgesics. Structural modifications to this compound led to the identification of exceptionally potent and selective kappa agonists. [, ]

Relevance: This compound is closely related to 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, sharing the N-[2-(1-pyrrolidinyl)cyclohexyl] acetamide core structure. The key difference lies in the presence of a benzo[b]thiophene-4-acetamide moiety instead of the phenyl-ethanone found in the target compound. [, ]

(+)-(5R)-(5α,7α,8β)-N-methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]-4-benzofuranacetamide monohydrochloride (Cl977)

Compound Description: Cl977 is a kappa-opioid receptor agonist known for its analgesic effects. It has been used in studies investigating the spinal and supraspinal sites of opioid analgesia in amphibians. [, ]

Relevance: This compound exhibits structural similarity to 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, featuring a pyrrolidinyl group connected to a cyclic structure through an amide linkage. Although the cyclic systems differ, the shared pharmacophore suggests potential commonalities in their interaction with kappa-opioid receptors. [, ]

2-(3,4-Dichlorophenyl)-N-methyl-N-[1-(3- or 4-substituted phenyl)-2-(1-pyrrolidinyl)ethyl]-acetamides

Compound Description: This series includes compounds 3-6, designed as kappa-selective affinity labels and evaluated for opioid activity. One of these, 2-(3,4-Dichlorophenyl)-N-methyl-N-[1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]-acetamide (DIPPA, 3) exhibited high binding affinity and selectivity for kappa opioid receptors. Wash studies suggested that this involves covalent binding.

Relevance: These compounds are structurally related to 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, sharing the 2-(1-pyrrolidinyl)ethyl-acetamide moiety. The key distinction lies in the presence of a 3,4-dichlorophenyl group and an additional substituted phenyl ring attached to the ethyl chain, compared to the cyclohexyl and phenyl groups in the target compound. These modifications were implemented to investigate kappa opioid receptor binding and antagonist activity.

Compound Description: SH 3-24 and SH 3-28 are rimcazole analogs that act as dual inhibitors of both sigma receptors and the dopamine transporter (DAT). These compounds were found to decrease the maximal rates of cocaine self-administration in rats, suggesting their potential for treating cocaine abuse. [, , ]

Relevance: While not directly structurally similar to 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, SH 3-24 and SH 3-28 are included because their dual-action mechanism targeting both sigma receptors and the dopamine transporter distinguishes them from other sigma receptor antagonists that failed to affect cocaine self-administration. This dual-action mechanism highlights the potential for combining different pharmacological targets in developing treatments for cocaine abuse. [, , ]

EMD 61,753 [(N-methyl-N-[1S)-1-phenyl)-2-(13S))-3-hydroxypyrrolidine-1-yl)-ethyl]-2,2-diphenylacetamide HCl]

Compound Description: EMD 61,753 is an arylacetamide kappa-opioid receptor agonist (κ-ORA) that has been shown to inhibit voltage-evoked sodium currents in colon sensory neurons. This action is similar to the effects of local anesthetics, suggesting a potential mechanism for visceral antinociception.

Relevance: This compound belongs to the same arylacetamide class as 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride. While EMD 61,753 does not possess the pyrrolidinyl-cyclohexyl structure, its inclusion highlights the broader arylacetamide family, known for its kappa opioid receptor activity and potential analgesic effects.

Compound Description: E-2078 is a systemically active dynorphin analog. Studies examining its antinociceptive effects in mice revealed the involvement of both noradrenergic and serotonergic systems in its action. This suggests complex interactions with various neurotransmitter systems contributing to its analgesic properties.

Relevance: Although not directly structurally related to 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, E-2078 is included due to its investigation alongside morphine and U-50,488E (a close analog of the target compound) in understanding the role of monoaminergic systems in opioid analgesia. This comparison helps elucidate the distinct and shared mechanisms underlying the antinociceptive effects of different opioid receptor agonists.

(+)-cis-N-methyl-N-[2-(3,4-dichlorophenyl) ethyl]-2-(1-pyrrolidinyl) cyclohexylamine (BD-737)

Compound Description: BD-737 is a sigma receptor ligand that preferentially binds to a subtype distinct from the already identified σ1, σ2, and σ3 sites. In rat hippocampal slices, BD-737 potentiated NMDA-evoked [3H]-noradrenaline release, demonstrating its modulatory effect on glutamatergic neurotransmission. [, ]

Relevance: While not directly structurally related to 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, BD-737 shares the presence of a 3,4-dichlorophenyl group and a pyrrolidinyl moiety. Its inclusion highlights the research on sigma receptor ligands, particularly their interactions with NMDA receptors and potential implications for neurotransmission and cognition. [, ]

trans-(±)-N-methyl-N-[2-[3-(hydroxymethyl)-1-pyrrolidinyl]cyclohexyl]-4-benzo[b]furanacetamide monohydrochloride (compound 14)

Compound Description: This compound is a highly selective kappa-opioid receptor agonist with a mu/kappa receptor selectivity ratio of 244. It demonstrates the potential for enhancing kappa selectivity through modifications to the pyrrolidine ring substituent in the N-[2-(1-pyrrolidinyl)cyclohexyl]arylacetamide scaffold.

Relevance: This compound is closely related to 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, sharing the central N-[2-(1-pyrrolidinyl)cyclohexyl] acetamide framework. The key difference lies in the substitution of the pyrrolidine ring with a hydroxymethylene group at the 3-position and the presence of a 4-benzo[b]furanacetamide moiety instead of the phenyl-ethanone in the target compound.

trans-(±)-N-methyl-N-[4,5-dimethoxy-2-(1-pyrrolidinyl)cyclohexyl]-benzo[b]thiophene-4-acetamide monohydrochloride (compound 32)

Compound Description: This compound exhibits high in vitro kappa opioid receptor affinity (Ki = 16 nM) and equipotent analgesic activity to morphine after intravenous administration in rats. Its structure highlights the impact of modifications to the cyclohexane ring on kappa opioid receptor activity.

Relevance: This compound is closely related to 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, sharing the central N-[2-(1-pyrrolidinyl)cyclohexyl] acetamide framework. The key differences lie in the presence of a benzo[b]thiophene-4-acetamide moiety instead of the phenyl-ethanone and the cis-fused 4,5-dimethoxy substitution on the cyclohexyl ring.

trans-(±)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzofuran-4-acetamide monohydrochloride (compound 2)

Compound Description: This compound serves as a starting point for structural modifications aimed at exploring the structure-activity relationships of kappa opioid analgesics. Its structure closely resembles that of PD117302.

Relevance: This compound is closely related to 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, sharing the N-[2-(1-pyrrolidinyl)cyclohexyl] acetamide core structure. The key difference lies in the presence of a benzofuran-4-acetamide moiety instead of the phenyl-ethanone found in the target compound.

trans-(±)-N,N′-dimethyl-N-[2-(3-pyridyl)ethyl]-1,2-cyclohexanediamine (compound 9)

Compound Description: This compound is a key intermediate in the synthesis of trans-(±)-N-methyl-N-[2-[methyl[2-(3-pyridyl)ethyl]amino]cyclohexyl]-4-benzofuranacetamide dihydrochloride, a derivative of the kappa opioid analgesic trans-(±)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzofuran-4-acetamide monohydrochloride.

Relevance: This compound exhibits structural similarity to 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, containing a cyclohexyl ring linked to a nitrogen-containing side chain. The side chain in compound 9 features a 3-pyridyl ethyl group and two methyl substituents on the nitrogen atoms, differing from the pyrrolidinyl group in the target compound.

1,2-Dihydro-n-methyl-2-[2-(1-pyrrolidinyl)cyclohexyl]-1-acenaphthylenecarboxamide monohydrochloride

Compound Description: This compound is a novel 1,2-cyclohexylaminoarylamide that has potential applications as an analgesic, diuretic, anti-inflammatory, neuroprotective, or psychotherapeutic agent. It exists as a mixture of (1α,2β) and (1β,2α) forms.

(±)-(1α,2β,4β)-N-[4-methoxy-2-(1-pyrrolidinyl)cyclohexyl]-N-methyl-4-benzofuranaetamide

Compound Description: This novel compound is a 2-amino-4- or -5-methoxycyclohexylamide that exhibits analgesic properties and potential therapeutic benefits for treating pain, apoplexy, and cerebral anemia.

Relevance: This compound shares the core 2-(1-pyrrolidinyl)cyclohexyl structure with 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride. The main difference is the presence of a 4-methoxy group on the cyclohexyl ring and a 4-benzofuranaetamide moiety instead of the phenyl-ethanone group. This structural variation highlights the exploration of different substituents and their impact on analgesic activity within this class of compounds.

(2-Piperidinyl)- and (2-pyrrolidinyl)ethanones and -ethanols

Compound Description: This series includes various (2-piperidinyl)- and (2-pyrrolidinyl)ethanones and -ethanols that were synthesized and tested for their ability to inhibit blood platelet aggregation. Notably, (E)-4-[4-(methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride (RMI 14 133A) exhibited potent antiplatelet activity but had an unfavorable therapeutic ratio in animal studies.

Relevance: While not directly structurally similar to 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, this series is included because it represents a broader exploration of nitrogen-containing heterocycles, particularly piperidinyl and pyrrolidinyl derivatives, for various biological activities. This research highlights the diverse pharmacological potential of compounds containing these heterocyclic moieties.

Properties

CAS Number

1803168-16-2

Product Name

2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride

IUPAC Name

2-cyclohexyl-1-phenyl-2-pyrrolidin-1-ylethanone;hydrochloride

Molecular Formula

C18H26ClNO

Molecular Weight

307.9 g/mol

InChI

InChI=1S/C18H25NO.ClH/c20-18(16-11-5-2-6-12-16)17(19-13-7-8-14-19)15-9-3-1-4-10-15;/h2,5-6,11-12,15,17H,1,3-4,7-10,13-14H2;1H

InChI Key

MDDYZFOUOFBQHC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(C(=O)C2=CC=CC=C2)N3CCCC3.Cl

Canonical SMILES

C1CCC(CC1)C(C(=O)C2=CC=CC=C2)N3CCCC3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.